4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the cyclo-condensation of an aldehyde, urea, and thiourea in the presence of an acid catalyst . This reaction is known for its simplicity, selectivity, and atom economy, making it a popular choice for synthesizing pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription.
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and exhibit comparable biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: These are closely related compounds with similar synthetic routes and applications.
Uniqueness: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino and hydroxyl functionalities make it versatile for various chemical modifications and applications.
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for further research and development.
Properties
Molecular Formula |
C4H8N4OS |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C4H8N4OS/c5-2-1-7-3(10)8-4(2,6)9/h1,9H,5-6H2,(H2,7,8,10) |
InChI Key |
CAKZNEBPYDCSII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(NC(=S)N1)(N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.